An In-Depth Technical Guide to the Chemical Properties of 5,6-Dihydro-2(1H)-Pyridone
An In-Depth Technical Guide to the Chemical Properties of 5,6-Dihydro-2(1H)-Pyridone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5,6-Dihydro-2(1H)-pyridone Scaffold
The 5,6-dihydro-2(1H)-pyridone ring system is a six-membered nitrogen-containing heterocycle that holds a significant position in modern organic and medicinal chemistry. As a cyclic enamide, its unique electronic and structural features confer a balance of stability and reactivity, making it a "privileged scaffold" in drug discovery. This designation arises from its recurring presence in a variety of biologically active compounds and its ability to serve as a versatile synthetic intermediate for more complex molecular architectures.[1] This guide provides an in-depth exploration of the core chemical properties of 5,6-dihydro-2(1H)-pyridone, offering insights into its synthesis, reactivity, and spectroscopic characterization to empower researchers in leveraging this valuable synthon.
Molecular Structure and Physicochemical Properties
The fundamental structure of 5,6-dihydro-2(1H)-pyridone consists of a dihydropyridine ring with a carbonyl group at the 2-position. This arrangement creates a conjugated enamide system, which is key to its chemical behavior.
Table 1: Physicochemical Properties of 5,6-Dihydro-2(1H)-Pyridone
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO | [2] |
| Molecular Weight | 97.12 g/mol | [2] |
| CAS Number | 6052-73-9 | [2] |
| Appearance | Solid, Oil | [3] |
| Melting Point | 187-188 °C | |
| Boiling Point | 287 °C at 760 mmHg | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
The solid-state properties of this compound can vary, with some suppliers describing it as an oil, while others list a high melting point, suggesting it exists as a crystalline solid under certain conditions.[3] Its solubility in a range of common organic solvents makes it amenable to a variety of reaction conditions.
Spectroscopic Characterization: A Fingerprint of the Molecule
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 5,6-dihydro-2(1H)-pyridone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,6-Dihydro-2(1H)-Pyridone
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C2 (C=O) | - | ~170 | Carbonyl carbon, typically downfield. |
| C3 (=CH) | ~6.0-6.2 (dd) | ~125 | Vinylic proton, coupled to H4. |
| C4 (=CH) | ~5.8-6.0 (dt) | ~120 | Vinylic proton, coupled to H3 and H5. |
| C5 (-CH₂-) | ~2.3-2.5 (m) | ~22 | Allylic protons. |
| C6 (-CH₂-) | ~3.4-3.6 (t) | ~42 | Protons adjacent to the nitrogen atom. |
| N1 (-NH-) | ~7.0-8.0 (br s) | - | Amide proton, chemical shift can be variable. |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5,6-dihydro-2(1H)-pyridone (MW = 97.12), the molecular ion peak [M]⁺ would be expected at m/z = 97. Subsequent fragmentation would likely involve the loss of small, stable molecules.
Caption: Plausible mass spectrometry fragmentation pathways for 5,6-dihydro-2(1H)-pyridone.
A common fragmentation pathway for cyclic compounds is a retro-Diels-Alder (RDA) reaction, which could lead to the loss of ethene (C₂H₄). Loss of carbon monoxide (CO) from the lactam is another characteristic fragmentation.
Synthesis of the 5,6-Dihydro-2(1H)-pyridone Core
Several synthetic routes to the 5,6-dihydropyridin-2(1H)-one scaffold have been developed, each with its own advantages regarding starting material availability, scalability, and substituent tolerance.
Dehydrogenation of δ-Valerolactam (2-Piperidone)
One of the most direct methods for synthesizing the parent 5,6-dihydro-2(1H)-pyridone is the dehydrogenation of the readily available δ-valerolactam (2-piperidone). This transformation introduces the α,β-unsaturation. Palladium-based catalysts are often employed for this type of desaturation.[4]
Caption: Synthesis via dehydrogenation of δ-valerolactam.
Intramolecular Wittig Cyclization
A versatile and diastereospecific method involves the intramolecular Wittig cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides. This approach allows for the construction of a variety of substituted dihydropyridinones.[5]
Experimental Protocol: Palladium-Catalyzed α,β-Desaturation of N-Protected 2-Piperidone
This protocol is adapted from a general method for the desaturation of lactams and serves as a representative example for the synthesis of the 5,6-dihydro-2(1H)-pyridone core.[4]
Materials:
-
N-protected 2-piperidone (e.g., N-Boc-2-piperidone)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Acetic acid (AcOH)
-
Ethylene carbonate
-
Toluene
-
Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add N-protected 2-piperidone (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and ethylene carbonate (2.0 mmol).
-
The vessel is evacuated and backfilled with argon three times.
-
Add anhydrous toluene (5.0 mL) and acetic acid (2.0 mmol) via syringe.
-
The reaction mixture is stirred at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-protected 5,6-dihydro-2(1H)-pyridone.
-
Subsequent deprotection of the nitrogen (e.g., treatment with trifluoroacetic acid for a Boc group) yields the parent 5,6-dihydro-2(1H)-pyridone.
Chemical Reactivity: A Hub for Functionalization
The reactivity of 5,6-dihydro-2(1H)-pyridone is dominated by its enamide functionality, which allows for reactions at the nitrogen atom, the C=C double bond, and the carbonyl group.
Caption: Key reactive sites of the 5,6-dihydro-2(1H)-pyridone scaffold.
Reactions at the Nitrogen Atom: N-Alkylation
The nitrogen atom of the lactam can be deprotonated with a suitable base to form an ambident nucleophile, which can then be alkylated. While O-alkylation to form 2-alkoxypyridines is a competing pathway, N-alkylation can often be favored.[6] Microwave-assisted one-pot multicomponent reactions have also been developed for the efficient synthesis of N-alkylated 2-pyridones.[5]
Reactions of the Enamine Double Bond
-
Diels-Alder Reaction: The electron-deficient C=C double bond of N-acylated 5,6-dihydro-2(1H)-pyridones can act as a dienophile in Diels-Alder reactions, providing a powerful method for constructing polycyclic nitrogen-containing frameworks.[7]
-
Halogenation: The pyridine ring can be halogenated, often after activation (e.g., as an N-oxide), to introduce handles for further functionalization through cross-coupling reactions.[8]
-
Reduction: The double bond can be catalytically hydrogenated to yield the corresponding saturated δ-valerolactam (2-piperidone).
Reactions at the Carbonyl Group
The carbonyl group can undergo standard transformations, such as reduction with hydride reagents (e.g., LiAlH₄) to the corresponding secondary alcohol, or addition of organometallic reagents.
Applications in Drug Discovery and Development
The 5,6-dihydro-2(1H)-pyridone scaffold is a cornerstone in the design of numerous therapeutic agents due to its favorable physicochemical properties and ability to engage in key biological interactions.
Case Study: Piperlongumine
A prominent example is piperlongumine , a natural product isolated from the long pepper plant (Piper longum).[9] Piperlongumine contains a 5,6-dihydro-2(1H)-pyridone core N-acylated with a 3,4,5-trimethoxycinnamoyl group.
-
Structure: 1-[(2E)-1-Oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-5,6-dihydro-2(1H)-pyridinone[10]
-
Biological Activity: Piperlongumine exhibits potent and selective anticancer activity by inducing oxidative stress through the generation of reactive oxygen species (ROS) in cancer cells.[11][12] It has also been investigated for its anti-inflammatory and other pharmacological effects.
-
Physicochemical Properties: It has a melting point of 124 °C and is sparingly soluble in water (approx. 26 µg/mL), but its solubility can be enhanced with co-solvents and cyclodextrins.[13][14] It shows maximum stability in aqueous solution around pH 4.[1][3][13]
Other Relevant Pharmaceutical Scaffolds
While not all contain the precise 5,6-dihydro-2(1H)-pyridone ring, the broader class of dihydropyridine and dihydropyrimidinone derivatives includes numerous marketed drugs, highlighting the therapeutic importance of this structural motif.[15][16] Examples include calcium channel blockers like nifedipine and antiviral agents. The histone deacetylase (HDAC) inhibitor Entinostat (MS-275) features a related pyridinyl moiety within a more complex structure, underscoring the value of pyridine-based scaffolds in targeting key enzymes.[13][17][18]
Safety and Handling
5,6-Dihydro-2(1H)-pyridone is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[12][19]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often 2-8°C.[12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
The 5,6-dihydro-2(1H)-pyridone scaffold represents a synthetically accessible and highly versatile building block for chemical and pharmaceutical research. Its unique combination of stability and tunable reactivity at multiple sites provides a robust platform for the construction of diverse and complex molecules. A thorough understanding of its chemical properties, as outlined in this guide, is essential for researchers aiming to exploit its full potential in the development of novel therapeutics and functional materials.
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